![molecular formula C13H15F2NO4 B6235813 2-{[(tert-butoxy)carbonyl]amino}-2-(2,5-difluorophenyl)acetic acid CAS No. 918144-59-9](/img/no-structure.png)
2-{[(tert-butoxy)carbonyl]amino}-2-(2,5-difluorophenyl)acetic acid
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Overview
Description
The compound “2-{[(tert-butoxy)carbonyl]amino}-2-(2,5-difluorophenyl)acetic acid” is a chemical compound with potential applications in the field of medicinal chemistry . It is related to the class of compounds known as tert-butoxycarbonyl (Boc) protected amines .
Molecular Structure Analysis
The molecular structure of this compound would include a tert-butoxycarbonyl protected amine group, a phenyl ring with two fluorine substituents, and a carboxylic acid group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The Boc group in this compound can be removed under acidic conditions to reveal the free amine . This is a common step in the synthesis of more complex molecules. The carboxylic acid group could also undergo reactions such as esterification or amide bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It is likely to be a solid at room temperature . The presence of the Boc group could make it relatively non-polar, while the carboxylic acid group could allow for hydrogen bonding .Scientific Research Applications
For more technical details, you can find the compound’s MSDS and related information at Sigma-Aldrich . Additionally, there’s another related compound, 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid , which you might find interesting . And if you’re curious about 2-{[(tert-butoxy)carbonyl]amino}-2-(4-methoxyphenyl)acetic acid , it’s also worth exploring . 😊
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is known that the tert-butoxy carbonyl (boc) group is often used in organic chemistry to protect amines from unwanted reactions . This suggests that the compound may interact with its targets in a protected form and then undergo deprotection to exert its effects .
Pharmacokinetics
The presence of the Boc group may influence its bioavailability, as this group can increase the lipophilicity of the compound, potentially enhancing its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
The action of this compound may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . For example, the stability of the Boc group can be affected by acidic conditions, which could influence the compound’s action .
The presence of the Boc group, in particular, may have significant implications for the compound’s interactions with its targets and its pharmacokinetic properties .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-2-(2,5-difluorophenyl)acetic acid' involves the protection of the amine group, followed by the introduction of the difluorophenyl group, and then deprotection of the amine group to yield the final product.", "Starting Materials": [ "2-amino-2-(2,5-difluorophenyl)acetic acid", "tert-butyl chloroformate", "triethylamine", "diisopropylethylamine", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 2-amino-2-(2,5-difluorophenyl)acetic acid with tert-butyl chloroformate and triethylamine in dichloromethane to yield the tert-butoxycarbonyl (Boc) protected amine.", "Step 2: Introduction of the difluorophenyl group by reacting the Boc-protected amine with 2,5-difluorobenzoyl chloride and diisopropylethylamine in dichloromethane to yield the Boc-protected difluorophenyl amine.", "Step 3: Deprotection of the amine group by reacting the Boc-protected difluorophenyl amine with methanol and water to yield the final product, 2-{[(tert-butoxy)carbonyl]amino}-2-(2,5-difluorophenyl)acetic acid." ] } | |
CAS RN |
918144-59-9 |
Product Name |
2-{[(tert-butoxy)carbonyl]amino}-2-(2,5-difluorophenyl)acetic acid |
Molecular Formula |
C13H15F2NO4 |
Molecular Weight |
287.3 |
Purity |
95 |
Origin of Product |
United States |
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